4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(6-7-14(19)20)16-9-8-12-10-21-15(17-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOKPJEOWHLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Acetophenone Derivatives
α-Bromoacetophenone is synthesized by treating acetophenone with copper(II) bromide in a mixed solvent system (ethyl acetate:chloroform, 1:1 v/v) at 25–35°C for 24–48 hours. This step achieves regioselective α-bromination, critical for subsequent cyclization.
Cyclocondensation with Thiourea
Thiourea reacts with α-bromoacetophenone in refluxing ethanol (2–3 hours) to form 2-phenylthiazol-4-amine. The mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HBr. Yield optimization (70–85%) requires stoichiometric control and anhydrous conditions.
Ethylamino Group Introduction
Alkylation of Thiazole Amines
2-Phenylthiazol-4-amine undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to yield 2-(2-phenylthiazol-4-yl)ethylamine. This SN2 reaction proceeds in dimethylformamide (DMF) at 60°C for 12 hours, achieving moderate yields (50–65%).
Gabriel Synthesis for Primary Amine Protection
Alternative routes employ the Gabriel synthesis, where phthalimide protects the amine during alkylation. Hydrolysis with hydrazine releases the primary amine, minimizing side reactions.
Condensation with Succinic Anhydride
Anhydride Activation and Amine Coupling
A mixture of 2-(2-phenylthiazol-4-yl)ethylamine (3.5 mmol) and succinic anhydride (3.5 mmol) in DMF reacts with pyridine (3.5 mmol) at room temperature for 12–24 hours. Pyridine acts as both base and catalyst, neutralizing HCl byproducts and enhancing nucleophilicity. Acidification with 1 M HCl precipitates the crude product, which is purified via silica gel chromatography (ethyl acetate:petroleum ether, 15:1 v/v).
Stereochemical Considerations
Chiral catalysts like L-proline (0.5 mmol) and Zn(OTf)₃ (0.5 mmol) induce enantioselectivity during condensation, yielding (S)- and (R)-diastereomers in ratios up to 3.5:1. Nuclear magnetic resonance (¹H-NMR) and high-performance liquid chromatography (HPLC) confirm stereochemical purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Dimethyl sulfoxide (DMSO) : Enhances solubility of aromatic intermediates but may promote side reactions at elevated temperatures.
- Ethanol : Ideal for thiazole cyclization due to high dielectric constant and low cost.
- Temperature : Reactions proceed optimally at 25–35°C; exceeding 40°C accelerates decomposition.
Catalytic Systems
- L-Proline/Zn(OTf)₃ : Achieves 59% yield with 3.5:1 diastereomeric ratio.
- Trifluoroacetic acid (TFA) : Acid additives improve anhydride activation but require careful stoichiometry to avoid over-acidification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile:water, 70:30 v/v; flow rate 1.0 mL/min).
- Melting point : 162–164°C (decomposes without sublimation).
Comparative Analysis of Synthetic Routes
Applications and Pharmacological Relevance
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid derivatives exhibit peroxisome proliferator-activated receptor gamma (PPARγ) agonism, with EC₅₀ values as low as 0.75 μM. Structural analogs demonstrate antidiabetic and anti-inflammatory properties, validated via molecular docking studies showing stable interactions with PPARγ’s ligand-binding domain.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid exhibits several biological activities, including:
1. Anticancer Activity
Several studies have demonstrated the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies involving various cancer cell lines reported IC50 values indicating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 | 15.0 | Apoptosis induction | |
| MCF7 | 12.5 | Cell cycle arrest | |
| HeLa | 10.0 | Enzyme inhibition |
2. PPARγ Agonistic Activity
The compound has also been evaluated for its activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ plays a crucial role in glucose and lipid metabolism, making it a target for diabetes and obesity treatments. In vitro assays showed promising results, with the compound exhibiting agonistic activity comparable to established PPARγ ligands like rosiglitazone .
Synthesis and Mechanism of Action
The synthesis of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid typically involves multi-step reactions that incorporate the thiazole moiety effectively. The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at various phases, particularly the G1 phase .
Case Studies
Several case studies highlight the efficacy of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid:
- A549 Cell Line Study: This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study: In MCF7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM, suggesting that it causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study: Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo .
Mechanism of Action
The mechanism of action of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole moiety plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analysis
- Heterocyclic Substituents: The target compound’s thiazole ring distinguishes it from analogues with thiophene (), thiadiazole (), or non-heterocyclic substituents (–8).
- Aromatic Groups : Bromophenyl () and biphenyl () substituents increase molecular weight and lipophilicity compared to the target’s phenylthiazole group. Ethoxyphenyl () introduces an ether group, improving solubility but reducing aromatic interactions .
Physicochemical Properties
- Molecular Weight: The target compound likely has a higher molecular weight (>350 g/mol) than most analogues due to its phenylthiazole-ethylamino chain. Smaller derivatives, such as the thiadiazole-containing compound (201.20 g/mol), may exhibit better membrane permeability .
- Melting Points : The ethoxyphenyl derivative (166.5°C, ) and bromophenyl-thiadiazole compound (240°C, ) suggest that halogenation and heterocycles enhance crystalline stability compared to the target .
Functional and Application Insights
- Biochemical Reagents : Thiadiazole derivatives () are commonly used as reagents due to their small size and reactivity, whereas the target’s bulkier structure may limit its utility in click chemistry or tagging .
- Drug Development: The diphenylethylamino-ketone derivative () and phenylthiazole target compound are structurally aligned with pharmacophores seen in kinase inhibitors or antimicrobial agents, though specific activity data are lacking .
Research Findings and Trends
- Synthetic Accessibility : Compounds like the ethoxyphenyl derivative () are synthesized via straightforward amidation, while thiazole-containing targets require multi-step procedures involving heterocycle formation .
- Spectroscopic Validation : Infrared and NMR data for bromophenyl derivatives () confirm substituent positioning, a method applicable to verifying the target’s structure .
Biological Activity
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid, with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety present in this compound is known for contributing to various pharmacological effects, making it a subject of interest for drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The thiazole group enhances binding affinity, which can modulate enzyme activity and influence cellular processes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Anticonvulsant Activity
Thiazole-containing compounds have been explored for their anticonvulsant effects. Studies suggest that modifications in the thiazole structure can enhance anticonvulsant properties, with some derivatives achieving complete protection in seizure models .
Antimicrobial Activity
The compound's thiazole moiety has also been associated with antimicrobial activity. Some studies report that thiazole derivatives exhibit comparable efficacy to standard antibiotics against various bacterial strains, highlighting their potential as novel antimicrobial agents .
Study on Antitumor Effects
A recent study evaluated the antitumor activity of thiazole derivatives, including those similar to 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid). The results indicated that certain derivatives had an IC50 value of approximately 1.98 µg/mL against A-431 cell lines, demonstrating promising cytotoxic effects .
Study on Anticonvulsant Properties
In another investigation focused on anticonvulsant activity, a series of thiazole-based compounds were synthesized and tested. One compound exhibited a median effective dose (ED50) significantly lower than the reference drug sodium valproate, indicating enhanced anticonvulsant properties .
Q & A
Q. What synthetic routes are recommended for synthesizing 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring and subsequent coupling with a butanoic acid backbone. Key steps include:
- Thiazole Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) to form the 2-phenylthiazole moiety .
- Amide Coupling : Reacting the thiazole-ethylamine intermediate with 4-oxobutanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Optimization : Adjusting solvent polarity, temperature (e.g., 0–25°C for coupling), and stoichiometric ratios to minimize side products. Catalytic additives like DMAP can improve yields .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Formation | Thiourea + α-bromoacetophenone, EtOH, reflux | 65–75 | |
| Amide Coupling | EDC/HOBt, DMF, 0°C → RT | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the thiazole ring, amide bond, and ketone groups. Aromatic protons (δ 7.2–8.1 ppm) and the amide NH (δ 8.3–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS). Fragmentation patterns confirm the thiazole and butanoic acid moieties .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1650 cm (amide I band) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to study the metal-coordination potential of this compound?
- Methodological Answer :
- Coordination Studies : React the compound with transition metals (e.g., Cu, Zn) in aqueous or methanolic solutions. Monitor complex formation via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands) .
- Analytical Validation : Use X-ray crystallography to resolve the metal-ligand structure or inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding .
Table 2 : Example Metal-Binding Data
| Metal Ion | Binding Constant (log K) | Technique | Reference |
|---|---|---|---|
| Cu | 4.2 ± 0.3 | UV-Vis | |
| Zn | 3.8 ± 0.2 | ITC |
Q. What computational approaches predict the biological targets or reactivity of this thiazole-containing compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450). The thiazole ring’s electron-rich structure may target ATP-binding pockets .
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) predicts reactive sites (e.g., ketone/amide groups) for nucleophilic attacks or redox activity .
- Machine Learning : Train models on existing thiazole bioactivity data to prioritize in vitro assays (e.g., antimicrobial or anticancer screens) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from varying cell viability protocols .
- Impurity Analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted starting materials) that may confound bioactivity results .
Data Contradiction Analysis
Q. Why might stability studies report conflicting degradation profiles for this compound?
- Methodological Answer :
- Condition Variability : Degradation rates differ under acidic (pH < 3) vs. neutral conditions. For example, the amide bond hydrolyzes faster in HCl (1M) than in PBS .
- Analytical Sensitivity : LC-MS with a C18 column detects low-abundance degradation products (e.g., free thiazole-ethylamine), which UV-Vis may miss .
Table 3 : Stability Under Different Conditions
| Condition | Half-Life (Days) | Major Degradant | Reference |
|---|---|---|---|
| pH 2.0, 37°C | 2.5 | Thiazole-ethylamine | |
| pH 7.4, 25°C | 14.0 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
